tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate

BACE-1 Inhibition Fragment-Based Drug Discovery Alzheimer's Disease

tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate is a piperidine derivative featuring an ortho-substituted aminobenzyl group and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This specific ortho-regiochemistry classifies it as a member of the aminobenzylpiperidine (ABP) family, a validated fragment class for targeting the BACE-1 active site in Alzheimer's disease research.

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
CAS No. 910442-75-0
Cat. No. B11837465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate
CAS910442-75-0
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=CC=C2N
InChIInChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-8-13(9-11-19)12-14-6-4-5-7-15(14)18/h4-7,13H,8-12,18H2,1-3H3
InChIKeyGWQYYWDFGZGETF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate (CAS 910442-75-0): A Regiospecific Building Block for Aminobenzylpiperidine (ABP) Chemotypes


tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate is a piperidine derivative featuring an ortho-substituted aminobenzyl group and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen . This specific ortho-regiochemistry classifies it as a member of the aminobenzylpiperidine (ABP) family, a validated fragment class for targeting the BACE-1 active site in Alzheimer's disease research [1]. Unlike its meta- and para-substituted isomers, the 2-amino substitution pattern is structurally pre-organized to engage both catalytic aspartate residues of BACE-1 via direct hydrogen bonds, a binding mode confirmed by X-ray crystallography and not observed for other regioisomers [1].

Why Regioisomeric Substitution of tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate Fails for BACE-1 Targeted Research


In-class compounds such as tert-butyl 4-(3-aminobenzyl)piperidine-1-carboxylate (meta isomer) and tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate (para isomer) cannot be interchanged for applications requiring the aminobenzylpiperidine (ABP) pharmacophore. The ABP chemotype's activity depends directly on the ortho relationship between the aminomethyl linker and the aniline nitrogen, which positions the amine to form a specific, bifurcated hydrogen-bond network with the BACE-1 catalytic dyad (Asp32 and Asp228) [1]. Meta- or para-substitution fundamentally alters the geometry of this hydrogen-bond donor, abrogating the critical interaction with the catalytic aspartates. Experimental evidence shows that the noncovalent forms of initial ABP fragment hits have millimolar binding affinities, but this specific binding mode is unique to the ortho-substituted scaffold and was the basis for further affinity optimization to low-micromolar Ki values [1]. Substituting the isomer therefore results in a complete loss of this pharmacologically relevant binding mode.

Quantitative Evidence for Differentiated Performance: tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate vs. Regioisomers


Ortho-Substitution Required for Direct BACE-1 Catalytic Aspartate Engagement via X-ray Crystallography

The ABP fragment class, defined by a central 2-aminobenzylpiperidine moiety, is the only aminobenzylpiperidine regioisomer that engages both BACE-1 catalytic aspartates (Asp32 and Asp228) through direct hydrogen bonds. X-ray crystal structures of BACE-1 mutant (V332C and T329C) disulfide conjugates with ABP fragments 1 and 2 at 2.3 Å and 2.6 Å resolution confirmed this binding mode [1]. Meta- or para-substituted analogs were not selected from tethering screens against BACE-1 active site cysteine mutants, and do not exhibit this binding geometry [1].

BACE-1 Inhibition Fragment-Based Drug Discovery Alzheimer's Disease

ABP Scaffold Optimization Led to BACE-1 Inhibitors with Ki Values of 74–170 µM; Isomers Lack This Validated Trajectory

Structure-guided optimization of the ABP fragment, starting from the ortho-aminobenzylpiperidine core, yielded inhibitors 13 and 14 with BACE-1 Ki values of 170 ± 11 µM and 74 ± 10 µM, respectively [1]. This represents an affinity maturation from the initial fragment hits that had no measurable inhibition at 600 µM. The meta- and para-substituted piperidine isomers have no reported BACE-1 inhibition data, as they lack the fundamental binding mode required for activity [1].

Structure-Activity Relationship Enzyme Inhibition Medicinal Chemistry

Tethering Conjugation Strength SAR Confirms Unique Reactivity Profile of 2-Aminobenzyl Substituents

A structure-activity relationship (SAR) study of ABP monophore conjugation strengths to V332C BACE-1 demonstrated that the ortho-substituted benzyl group is essential for productive disulfide conjugation. Compound 8, incorporating a methoxybromophenol substituent on the 2-aminobenzyl ring, showed an 80-fold improvement in conjugation strength (170 ± 100 relative units) compared to the initial ABP hit (compound 1, 1.3 ± 0.16 relative units) [1]. This conjugation strength metric, defined as the ratio of β-mercaptoethanol concentration to the monophore concentration required for 50% conjugation, directly reflects the noncovalent binding affinity of the scaffold. The SAR series (compounds 1, 8-12) exclusively utilized the 2-aminobenzyl core, as alternative regioisomers were not captured in the original tethering screens [1].

Fragment Tethering Covalent Probe Discovery BACE-1

Evidence-Based Application Scenarios for tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate


Synthesis of Nonpeptidic BACE-1 Inhibitor Leads for Alzheimer's Disease

The ortho-aminobenzylpiperidine core, derived from this compound after Boc deprotection, serves as the essential pharmacophore for a novel class of nonpeptidic BACE-1 inhibitors [1]. Structure-guided optimization of this scaffold has produced inhibitors with Ki values as low as 74 µM, with a clear trajectory toward higher affinity [1]. This is the only aminobenzylpiperidine regioisomer with a validated binding mode engaging both catalytic aspartates, making it the required starting material for any medicinal chemistry program targeting this specific interaction with BACE-1 [1].

Fragment-Based Covalent Probe Development via Tethering

This compound can be elaborated into thiol-containing ABP monophores for use in tethering screens against cysteine mutants of aspartyl proteases and other targets. The SAR established for ABP compound 8, which demonstrated an 80-fold improvement in conjugation strength over the initial hit, provides a validated starting point for affinity maturation [1]. The exclusive selection of 2-aminobenzylpiperidine fragments from >15,000 compounds confirms the privileged nature of this scaffold for covalent fragment-based drug discovery [1].

Synthesis of CGRP Receptor Antagonist Intermediates

The tert-butyl 4-(2-aminobenzyl)piperidine-1-carboxylate scaffold is cited as a key intermediate in patents describing CGRP receptor antagonists [2]. The ortho-substitution pattern is likely critical for the biological activity of these antagonists, as the positioning of the amine for hydrogen bonding or further derivatization would be altered in meta- or para-substituted analogs [2].

Quote Request

Request a Quote for tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.